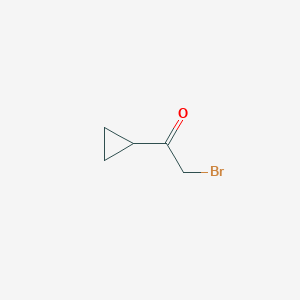

2-Bromo-1-cyclopropylethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-cyclopropylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO/c6-3-5(7)4-1-2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCCDMWRBVVYCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448325 | |

| Record name | 2-bromo-1-cyclopropylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69267-75-0 | |

| Record name | 2-bromo-1-cyclopropylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1-cyclopropylethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-1-cyclopropylethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX2S6XG85K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-1-cyclopropylethanone: Synthesis, Properties, and Applications in Drug Discovery

Introduction

2-Bromo-1-cyclopropylethanone, a versatile bifunctional molecule, has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Its unique structural motif, combining the compact and strained cyclopropyl ring with a reactive α-bromo ketone functionality, endows it with a distinct reactivity profile that is highly sought after by researchers in drug development. This guide provides an in-depth exploration of this compound, covering its fundamental properties, a detailed and field-tested synthesis protocol, its key applications with mechanistic insights, and essential safety and handling information. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and practical insights into the utilization of this important synthetic intermediate.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in any experimental setting. This compound is a colorless to brown clear liquid under standard conditions. A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 69267-75-0 | [1][2][3][4] |

| Molecular Formula | C₅H₇BrO | [1][2][5] |

| Molecular Weight | 163.01 g/mol | [1][2][5] |

| Appearance | Colorless to Brown clear liquid | |

| Boiling Point | No data available | [6] |

| Melting Point | No data available | [6] |

| Density | No data available | [6] |

| Solubility | Soluble in common organic solvents such as ether and methanol. | [7] |

| Storage Temperature | Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. | [1] |

Synthesis of this compound: A Validated Protocol

The most common and efficient method for the preparation of this compound is the α-bromination of cyclopropyl methyl ketone.[8] This electrophilic substitution reaction is typically carried out under acidic conditions, where the ketone tautomerizes to its enol form, which then reacts with molecular bromine. The following protocol is a self-validating system, designed to ensure high yield and purity of the final product.

Experimental Protocol: α-Bromination of Cyclopropyl Methyl Ketone

Materials:

-

Cyclopropyl methyl ketone

-

Methanol (MeOH)

-

Bromine (Br₂)

-

Water (H₂O)

-

Ether

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure: [7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopropyl methyl ketone (1.0 eq) in methanol. Cool the solution to -5 °C using an ice-salt bath. Expert Insight: The low temperature is crucial to control the reaction rate and minimize the formation of poly-brominated byproducts.

-

Bromine Addition: Slowly add a solution of bromine (1.0 eq) in methanol dropwise to the stirred solution of cyclopropyl methyl ketone over a period of 2 hours, maintaining the temperature at -5 °C. Causality: The slow addition of bromine ensures that the concentration of the electrophile remains low, favoring mono-bromination at the more reactive α-carbon of the methyl group over the cyclopropyl ring.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at -5 °C for an additional hour. The disappearance of the bromine color is a good indicator of reaction completion. The reaction can also be monitored by thin-layer chromatography (TLC).

-

Quenching: Slowly add 50 mL of cold water to the reaction mixture to quench any unreacted bromine and to begin the workup process.

-

Warming and Extraction: Allow the reaction mixture to slowly warm to room temperature and let it stand overnight. Dilute the mixture with 150 mL of water and transfer it to a separatory funnel. Extract the aqueous layer with ether (3 x 50 mL). Trustworthiness: The overnight stirring at room temperature ensures the complete conversion of any remaining starting material. Multiple extractions with ether are necessary to ensure complete recovery of the product from the aqueous phase.

-

Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic byproducts (HBr), and then with brine (1 x 50 mL). Self-Validation: The bicarbonate wash is a critical step for neutralizing the reaction mixture and preventing potential acid-catalyzed side reactions during solvent removal.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting light yellow oily product is often of sufficient purity for subsequent reactions. If further purification is required, vacuum distillation can be employed.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Drug Discovery

The synthetic utility of this compound stems from the electrophilic nature of the α-carbon, which is activated by the adjacent carbonyl group. This makes it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Synthesis of A₃ Adenosine Receptor Antagonists

This compound is a key intermediate in the synthesis of novel pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives.[7][9] These compounds have been identified as potent and selective antagonists of the human A₃ adenosine receptor, a target of significant interest for the treatment of inflammatory diseases and certain cancers.[9] The synthesis involves the reaction of a substituted xanthine derivative with this compound to construct the fused heterocyclic core.

Synthesis of Indolizine Derivatives

This α-bromo ketone is also utilized in the preparation of indolizine derivatives that incorporate a cyclopropylcarbonyl group.[7] Indolizines are a class of nitrogen-containing heterocyclic compounds that exhibit a broad range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[10][11] The synthesis of these derivatives often proceeds through a 1,3-dipolar cycloaddition reaction between a pyridinium ylide (generated in situ from a pyridine and the α-bromo ketone) and a suitable dipolarophile.[12] Certain synthesized indolizine derivatives have shown activity against the Hep-G2 cancer cell line.[7]

Representative Reaction Diagram: SN2 Nucleophilic Substitution

Caption: General SN2 reaction of this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6]

Hazard Classifications: [2]

-

Acute toxicity, Oral (Category 3)

-

Skin corrosion/irritation

-

Serious eye damage/eye irritation

Precautionary Statements: [13]

-

Prevention: Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection.

-

Response: If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Storage: Store in a well-ventilated place. Keep cool.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE): [13]

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear chemical-resistant gloves and protective clothing.

-

Respiratory Protection: Use a full-face respirator if exposure limits are exceeded.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, particularly in the field of drug discovery. Its unique combination of a cyclopropyl moiety and a reactive α-bromo ketone functionality allows for the construction of complex molecular architectures with potential therapeutic applications. A comprehensive understanding of its properties, a reliable synthesis protocol, and strict adherence to safety guidelines are essential for its successful and safe utilization in the laboratory. As the demand for novel chemical entities in pharmaceutical research continues to grow, the importance of key building blocks like this compound is set to increase, paving the way for the discovery of new and improved medicines.

References

-

This compound | CAS#:69267-75-0. (2025, August 21). Chemsrc. Retrieved January 4, 2026, from [Link]

-

2-Bromo-1-cyclopropylethan-1-one | C5H7BrO | CID 10920841. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

2-Bromo-1-Cyclopropylethanol | C5H9BrO | CID 55266320. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Gholizadeh, S., Safa, K. D., & Pesyan, N. N. (2019). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Journal of the Iranian Chemical Society, 16(6), 1237-1246. [Link]

-

Understanding the Role of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]

-

Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N | Request PDF. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Synthesis of indolizines. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

-

Baraldi, P. G., et al. (2009). New pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives as potent and selective human A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 52(21), 6685-6695. [Link]

-

New One-Pot Pathway for the Synthesis of 2H–Pyrrolo[2,3- d]Pyrimidine-2,4-(3H)-Diones and 1H-Benzo[f]Indole-4,9-Dione Derivatives Substituted 3-Hydroxy-1,4-Naphthoquinonyl. (n.d.). Semantic Scholar. Retrieved January 4, 2026, from [Link]

-

Recent advances in the synthesis of indolizines and their π-expanded analogues. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 4, 2026, from [Link]

-

Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. (n.d.). International Journal of Pharmaceutical and Engineering Research. Retrieved January 4, 2026, from [Link]

-

This compound. (2024, April 9). ChemBK. Retrieved January 4, 2026, from [Link]

-

Indolizine-a-privileged-biological-scaffold.pdf. (n.d.). Der Pharma Chemica. Retrieved January 4, 2026, from [Link]

-

Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 4, 2026, from [Link]

- An aqueous method to prepare cyclopropyl methylketone from acetyl-propanol. (n.d.). Google Patents.

-

Bromocyclopropane. (n.d.). Organic Syntheses Procedure. Retrieved January 4, 2026, from [Link]

-

Ketone, cyclopropyl methyl. (n.d.). Organic Syntheses Procedure. Retrieved January 4, 2026, from [Link]

-

New One-Pot Pathway for the Synthesis of 2 H –Pyrrolo[2,3- d ]Pyrimidine-2,4-(3 H )-Diones and 1 H -Benzo[ f ]Indole-4,9-Dione Derivatives Substituted 3-Hydroxy-1,4-Naphthoquinonyl | Request PDF. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Proposed mechanism for the 2-bromo-1-phenylethanone dehalogenation reaction mediated by m-TPEWP5 G-EsY nanoassembly as a photocatalyst. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

α-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

-

New One-Pot Pathway for the Synthesis of 2 H –Pyrrolo[2,3- d ]Pyrimidine-2,4-(3 H )-Diones and 1 H -Benzo[ f ]Indole-4,9-Dione Derivatives Substituted 3-Hydroxy-1,4-Naphthoquinonyl. (n.d.). Bohrium. Retrieved January 4, 2026, from [Link]

-

Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025, July 10). PubMed Central. Retrieved January 4, 2026, from [Link]

-

C5H7BrO | cas number 69267-75-0 | this compound. (n.d.). molecularinfo.com. Retrieved January 4, 2026, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-Bromo-1-cyclopropylethan-1-one | C5H7BrO | CID 10920841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. This compound 69267-75-0 [sigmaaldrich.com]

- 6. This compound | CAS#:69267-75-0 | Chemsrc [chemsrc.com]

- 7. ETHANONE, 2-BROMO-1-CYCLOPROPYL- | 69267-75-0 [chemicalbook.com]

- 8. This compound | 69267-75-0 | Benchchem [benchchem.com]

- 9. New pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives as potent and selective human A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijper.org [ijper.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. echemi.com [echemi.com]

Synthesis of 2-Bromo-1-cyclopropylethanone from cyclopropyl methyl ketone

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-1-cyclopropylethanone, a valuable building block in medicinal chemistry and organic synthesis, from its precursor, cyclopropyl methyl ketone. The document delves into the mechanistic underpinnings of the α-bromination of ketones, evaluates various brominating agents, and presents a detailed, field-proven experimental protocol. Furthermore, it covers crucial aspects of product purification, analytical characterization, and stringent safety procedures required for handling the hazardous materials involved. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of this important synthetic transformation.

Introduction: The Significance of a Versatile Building Block

This compound is a key intermediate in the synthesis of a wide array of complex organic molecules, particularly heterocyclic compounds.[1][2] Its utility stems from the presence of two reactive centers: the electrophilic carbon bearing the bromine atom, which is susceptible to nucleophilic attack, and the carbonyl group, which can undergo a variety of transformations. The unique steric and electronic properties of the cyclopropyl ring also impart distinct characteristics to the molecule and its derivatives.[1] In the realm of drug development, α-bromo ketones are crucial precursors for synthesizing pharmacologically active compounds, including potent and selective human A3 adenosine receptor antagonists and indolizine derivatives with potential anticancer activity.[2][3]

The most direct and common method for preparing this compound is the α-bromination of cyclopropyl methyl ketone.[1] This reaction involves the selective replacement of a hydrogen atom on the methyl group adjacent to the carbonyl with a bromine atom. This guide will focus on the acid-catalyzed α-bromination, a method that offers excellent control over the reaction and avoids the polybromination often observed under basic conditions.[4]

Mechanistic Insights: The "Why" Behind the Synthesis

The acid-catalyzed α-bromination of a ketone is a classic example of electrophilic substitution at the α-carbon.[5][6] The reaction proceeds through an enol intermediate, and the acid catalyst plays a crucial role in facilitating its formation.

Here's a step-by-step breakdown of the mechanism:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr). This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens.[7]

-

Enol Formation (Tautomerization): A weak base (such as the conjugate base of the acid or another molecule of the ketone) removes a proton from the α-carbon, leading to the formation of the corresponding enol.[5][8] This tautomerization is the rate-determining step of the reaction. For an unsymmetrical ketone like cyclopropyl methyl ketone, the enol can form on either side of the carbonyl. However, under thermodynamic control (acidic conditions), the more substituted enol is generally favored. In this specific case, enolization occurs at the methyl group.[4][9]

-

Nucleophilic Attack by the Enol: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine molecule (Br₂).[6]

-

Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the final product, this compound, and hydrobromic acid (HBr), which can further catalyze the reaction.[10]

This acid-catalyzed pathway ensures that only one bromine atom is introduced at the α-position. Once the first bromine is attached, the electron-withdrawing nature of the halogen destabilizes the carbocation-like intermediate that would be formed during a second bromination, thus preventing polybromination.[4]

Visualizing the Reaction Mechanism

Caption: Acid-catalyzed α-bromination mechanism of cyclopropyl methyl ketone.

Choosing the Right Tool: A Comparative Analysis of Brominating Agents

Several reagents can be employed for the α-bromination of ketones. The choice of brominating agent can significantly impact the reaction's efficiency, selectivity, and safety profile.

| Brominating Agent | Formula | Key Features | Considerations |

| Molecular Bromine | Br₂ | Highly reactive and cost-effective. Provides good yields when used with a solvent like methanol or acetic acid.[1] | Highly corrosive, toxic, and volatile. Requires careful handling in a well-ventilated fume hood.[11][12] |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | A solid, crystalline reagent that is easier and safer to handle than liquid bromine.[1] Often used with a radical initiator for allylic bromination but can also be used for α-bromination of ketones in the presence of an acid catalyst.[13][14] | Can sometimes lead to side reactions if not used under appropriate conditions.[15] |

| Copper(II) Bromide | CuBr₂ | Acts as both a source of bromine and a Lewis acid catalyst, promoting enolization. It is a solid reagent that offers high selectivity for monobromination.[1] | Requires stoichiometric amounts and can lead to copper-containing byproducts that need to be removed during workup. |

| Sodium Bromate/HBr | NaBrO₃/HBr | This system generates bromine in situ, which can improve selectivity and reaction control.[1] | The reaction rate can be sensitive to the rate of bromine generation. |

For the synthesis of this compound, molecular bromine in a suitable solvent like methanol remains a widely used and effective method due to its high reactivity and the straightforward nature of the reaction.[1][2]

The Blueprint: A Detailed Experimental Protocol

This section provides a step-by-step protocol for the synthesis of this compound from cyclopropyl methyl ketone using molecular bromine.

Materials and Equipment

| Reagent/Equipment | Purpose |

| Cyclopropyl methyl ketone | Starting material |

| Molecular Bromine (Br₂) | Brominating agent |

| Methanol (MeOH) | Solvent |

| Diethyl ether | Extraction solvent |

| Saturated sodium bicarbonate (NaHCO₃) solution | To neutralize excess acid and quench unreacted bromine |

| Anhydrous sodium sulfate (Na₂SO₄) | Drying agent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | For efficient mixing |

| Dropping funnel | For controlled addition of bromine |

| Ice bath | To maintain low reaction temperature |

| Separatory funnel | For liquid-liquid extraction |

| Rotary evaporator | For solvent removal |

Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopropyl methyl ketone (1.0 eq) in methanol. Cool the solution to -5 to 0 °C using an ice-salt bath.[2]

-

Addition of Bromine: Slowly add a solution of molecular bromine (1.0 eq) in methanol from the dropping funnel to the stirred ketone solution.[1] Maintain the temperature below 10 °C throughout the addition.[5] The characteristic red-brown color of bromine should disappear as it is consumed in the reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at low temperature for a specified duration (e.g., 2 hours).[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing cold water.[2][5] This will quench the reaction.

-

Extraction: Extract the aqueous mixture with diethyl ether.[2] Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with a saturated solution of sodium bicarbonate to neutralize any remaining acid and quench excess bromine, followed by a wash with brine (saturated sodium chloride solution).[2][5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]

Visualizing the Experimental Workflow

Caption: A streamlined workflow for the synthesis of this compound.

Purification and Characterization: Ensuring Product Integrity

The crude this compound is often obtained as a light yellow oil.[2] While the crude product may be suitable for some subsequent reactions, purification is generally recommended to remove any unreacted starting material, byproducts, or residual solvent.

Purification:

-

Distillation under reduced pressure: This is an effective method for purifying liquid products like this compound.[1] Care must be taken to control the temperature to prevent thermal degradation of the cyclopropyl ring.[1]

-

Column Chromatography: For smaller scale reactions or to achieve very high purity, column chromatography on silica gel can be employed.

Analytical Characterization:

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides valuable information about the structure. Key signals to look for include the singlet for the two protons of the bromomethyl group (CH₂Br) and the multiplets for the protons of the cyclopropyl ring.[2][16]

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the carbon of the bromomethyl group, and the carbons of the cyclopropyl ring.[17]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching frequency.[17]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The presence of bromine will be indicated by the characteristic isotopic pattern (approximately equal intensity peaks for M and M+2).[17]

Safety and Handling: A Non-Negotiable Priority

The synthesis of this compound involves the use of hazardous chemicals that require strict adherence to safety protocols.

-

Bromine (Br₂): Bromine is a highly corrosive and toxic substance.[11] It can cause severe burns upon skin contact and is extremely hazardous if inhaled.[12] All manipulations involving liquid bromine must be conducted in a well-ventilated chemical fume hood.[18] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[18] An emergency eyewash and safety shower should be readily accessible.

-

Hydrobromic Acid (HBr): HBr is a strong, corrosive acid that is generated as a byproduct of the reaction. It can cause severe burns and respiratory irritation.[19] Proper PPE should be worn when handling the reaction mixture and during the workup.[19]

-

This compound: The product itself is classified as corrosive, acutely toxic, and an irritant.[17] It can cause severe skin burns and eye damage.[17] Handle with care and appropriate PPE.

Waste Disposal: All chemical waste, including residual bromine and acidic aqueous layers, must be disposed of in accordance with institutional and local regulations. Aqueous waste containing cyanide should be treated with excess bleach before disposal.[20]

Conclusion

The α-bromination of cyclopropyl methyl ketone is a robust and reliable method for the synthesis of this compound. A thorough understanding of the reaction mechanism, careful selection of reagents, and strict adherence to experimental and safety protocols are paramount for a successful and safe synthesis. The resulting α-bromo ketone is a versatile intermediate that opens the door to the creation of a multitude of more complex and potentially biologically active molecules, underscoring its importance in the field of organic and medicinal chemistry.

References

- Benchchem. (n.d.). This compound | 69267-75-0. Retrieved from a relevant chemical supplier website.

- ECHEMI. (n.d.). Bromination of ketones under acidic vs basic conditions.

- Benchchem. (n.d.). An In-depth Technical Guide to the Electrophilic Alpha-Bromination of 2-Pentanone. Retrieved from a relevant chemical supplier website.

- Slideshare. (n.d.). Bromine handling and safety.

-

Porre, M., Pisano, G., Nahra, F., & Cazin, C. S. (2022). Synthetic Access to Aromatic α-Haloketones. PMC - NIH. [Link]

- Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.

- PubChem. (n.d.). 2-Bromo-1-cyclopropylethan-1-one | C5H7BrO | CID 10920841.

- ResearchGate. (n.d.). Electrochemical α-bromination of ketones. [Diagram].

- ResearchGate. (n.d.). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. [Request PDF].

- PubChem. (n.d.). 2-Bromo-1-Cyclopropylethanol | C5H9BrO | CID 55266320.

- Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from an organic chemistry resource website.

- Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl co. (n.d.).

-

Reddit. (2019, September 19). Bromination of a carbonyl compound using acid catalyst vs base promotion. r/chemhelp. Retrieved from [Link]

- Izumisawa, Y., et al. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Scientific Research Publishing - Scirp.org.

- LANXESS-Bromine Safety Handling Guide EN 20180717. (n.d.). [PDF].

- Hill Brothers Chemical Company. (n.d.). MATERIAL SAFETY DATA SHEET.

- Standard Operating Procedure_Bromine.docx. (n.d.).

- BYU-Idaho Academic Support. (2019, July 30). Acid Catalyzed Bromination of A Carbon of Aldehyde or Ketone [Video]. YouTube.

- Windia Chemical. (n.d.). Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know.

- ChemicalBook. (n.d.). ETHANONE, 2-BROMO-1-CYCLOPROPYL- | 69267-75-0.

- ResearchGate. (n.d.). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. [Request PDF].

- Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates.

- Pearson+. (n.d.). A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... | Study Prep.

- Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from an open-access chemistry textbook resource.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 69267-75-0 | SCBT.

-

Lujan-Montelongo, J. A., & Fleming, F. F. (2013). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Organic Syntheses, 90, 229-239. [Link]

- Synblock. (n.d.). CAS 69267-75-0 | this compound.

- ChemicalBook. (n.d.). ethanone, 2-bromo-1-cyclopropyl-(69267-75-0) 1 h nmr.

- Ambeed. (n.d.). 69267-75-0 | this compound | Aliphatic Cyclic Hydrocarbons.

-

Ketone, cyclopropyl methyl. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Organic Chemistry Portal. (n.d.). β-Bromoketone synthesis by bromination. Retrieved from an organic chemistry resource website.

- Pearson. (2024, July 17). Propose a mechanism for the reaction of cyclohexyl methyl ketone with excess bromine in the presence of sodium hydroxide.

- Sigma-Aldrich. (n.d.). This compound 69267-75-0.

- BLD Pharm. (n.d.). 69267-75-0|this compound.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 69267-75-0.

- Stevens, C. L., Blumbergs, P., & Munk, M. (n.d.). The Reactions of α-Bromo Ketones with Primary Amines.

- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.

- ResearchGate. (n.d.). (PDF) Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids.

Sources

- 1. This compound | 69267-75-0 | Benchchem [benchchem.com]

- 2. ETHANONE, 2-BROMO-1-CYCLOPROPYL- | 69267-75-0 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... | Study Prep in Pearson+ [pearson.com]

- 8. echemi.com [echemi.com]

- 9. reddit.com [reddit.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Bromine handling and safety | DOCX [slideshare.net]

- 12. scribd.com [scribd.com]

- 13. file.scirp.org [file.scirp.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. ETHANONE, 2-BROMO-1-CYCLOPROPYL-(69267-75-0) 1H NMR [m.chemicalbook.com]

- 17. 2-Bromo-1-cyclopropylethan-1-one | C5H7BrO | CID 10920841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 19. windiachemical.com [windiachemical.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Unveiling of 2-Bromo-1-cyclopropylethanone: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Bromo-1-cyclopropylethanone (CAS No: 69267-75-0), a key building block in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a comprehensive spectral signature of the molecule. Beyond a mere presentation of data, this guide delves into the causal relationships between the molecular structure and its spectroscopic output, offering field-proven insights into experimental design and data interpretation. All claims are substantiated with citations to authoritative sources, ensuring scientific integrity and trustworthiness.

Introduction: The Molecular Blueprint of this compound

This compound, with the molecular formula C₅H₇BrO, is a bifunctional compound featuring a reactive α-bromo ketone and a strained cyclopropyl ring.[1][2][3] This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals.[4] The precise characterization of this molecule is paramount for its effective utilization in multi-step syntheses, ensuring purity and predicting reactivity. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will systematically decode the information provided by ¹H NMR, ¹³C NMR, IR, and MS, offering a holistic understanding of this important chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound provides a detailed picture of the proton environments. The spectrum is characterized by distinct signals for the cyclopropyl ring protons and the methylene protons adjacent to the bromine atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 4.02 | Singlet (s) | 2H | -C(O)CH ₂Br |

| 2.08-2.20 | Multiplet (m) | 1H | -C(O)CH - |

| 1.03-1.16 | Multiplet (m) | 2H | Cyclopropyl -CH ₂ |

| 0.91-1.02 | Multiplet (m) | 2H | Cyclopropyl -CH ₂ |

Source: ChemicalBook[4]

Interpretation and Experimental Rationale:

The choice of a high-resolution NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex multiplets of the cyclopropyl protons. Deuterated chloroform (CDCl₃) is a common solvent for this analysis as it is chemically inert and provides a distinct deuterium lock signal.

-

The Methylene Protons (-CH₂Br): The singlet at 4.02 ppm, integrating to two protons, is assigned to the methylene group adjacent to both the carbonyl group and the bromine atom.[4] The strong deshielding effect of both the electron-withdrawing carbonyl and the electronegative bromine atom shifts this signal significantly downfield. The absence of coupling (a singlet) indicates that there are no adjacent protons.

-

The Cyclopropyl Protons: The cyclopropyl protons appear in the upfield region of the spectrum, a characteristic feature due to the ring strain and associated magnetic anisotropy.[5] The signals are observed as complex multiplets between 0.91 and 2.20 ppm.[4] The methine proton of the cyclopropyl ring, being adjacent to the carbonyl group, is the most deshielded of the ring protons and appears as a multiplet between 2.08-2.20 ppm. The remaining four methylene protons on the cyclopropyl ring are diastereotopic and exhibit complex spin-spin coupling with each other and with the methine proton, resulting in the overlapping multiplets observed between 0.91 and 1.16 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ) (ppm) | Carbon Assignment | Rationale |

| ~200-210 | C =O (Ketone) | Carbonyl carbons are highly deshielded and appear at the low-field end of the spectrum.[6] |

| ~30-40 | -C H₂Br | The carbon attached to the electronegative bromine atom is deshielded. |

| ~20-30 | -C(O)C H- (Cyclopropyl) | The methine carbon of the cyclopropyl ring, adjacent to the carbonyl, is deshielded relative to the methylene carbons. |

| ~10-20 | -C H₂- (Cyclopropyl) | The methylene carbons of the strained cyclopropyl ring appear at a relatively high field. |

Experimental Protocol for ¹³C NMR:

A standard proton-decoupled ¹³C NMR experiment would be performed to obtain a spectrum with single lines for each carbon. A sufficient number of scans would be required to achieve a good signal-to-noise ratio, especially for the quaternary carbonyl carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) would be invaluable in confirming the assignments by differentiating between CH, CH₂, and CH₃ groups.

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

While a full experimental IR spectrum is not detailed in the available search results, the key absorption features can be predicted with high confidence.[1]

Table 3: Predicted Major IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~1700-1720 | Strong | C=O stretch | Ketone |

| ~3000-3100 | Medium | C-H stretch | Cyclopropyl C-H |

| ~2850-3000 | Medium | C-H stretch | Aliphatic C-H |

| ~1000-1200 | Medium | C-C stretch | Cyclopropyl ring |

| ~600-700 | Strong | C-Br stretch | Alkyl bromide |

Interpretation and Experimental Rationale:

The most diagnostic peak in the IR spectrum of this compound is the strong absorption between 1700-1720 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a ketone.[5] The presence of the electronegative bromine atom alpha to the carbonyl group can slightly increase the frequency of this absorption. The C-H stretching vibrations of the cyclopropyl ring are expected to appear at slightly higher wavenumbers (~3000-3100 cm⁻¹) than typical alkane C-H stretches due to the increased s-character of the C-H bonds in the strained ring. The C-Br stretch will be found in the fingerprint region of the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Molecular Ion and Isotopic Pattern:

The molecular weight of this compound is 163.01 g/mol .[1][2][5] A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[5] This results in two molecular ion peaks of almost equal intensity: one for the molecule containing ⁷⁹Br (M) and another for the molecule containing ⁸¹Br (M+2). Therefore, we expect to see prominent peaks at m/z 162 and 164.

Major Fragmentation Pathways:

While specific fragmentation data is not available, we can predict the likely fragmentation pathways based on the structure of the molecule. The major fragmentation is expected to occur via cleavage of the bonds adjacent to the carbonyl group.

Caption: Predicted major fragmentation pathways for this compound.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Predicted Fragment Ion | Loss of |

| 162/164 | [C₅H₇BrO]⁺˙ (Molecular Ion) | - |

| 93/95 | [CH₂Br]⁺ | •C₃H₅CO |

| 83 | [C₅H₇O]⁺ | •Br |

| 69 | [C₃H₅CO]⁺ | •CH₂Br |

Conclusion: A Cohesive Spectroscopic Portrait

The combination of NMR, IR, and MS provides a robust and self-validating spectroscopic characterization of this compound. The ¹H NMR data confirms the presence and connectivity of the cyclopropyl and α-bromo methylene protons. While definitive experimental data for ¹³C NMR, IR, and MS were not available for this guide, established spectroscopic principles allow for a confident prediction of their key features. The characteristic carbonyl stretch in the IR, the unique bromine isotopic pattern in the MS, and the expected chemical shifts in the ¹³C NMR all contribute to a cohesive and unambiguous structural assignment. This guide serves as a foundational reference for any researcher working with this versatile synthetic intermediate, enabling confident identification and facilitating its application in complex chemical syntheses.

References

-

PubChem. 2-Bromo-1-cyclopropylethan-1-one. National Center for Biotechnology Information. [Link]

-

Chemsrc. This compound. [Link]

-

PubChem. 2-Bromo-1-cyclopropylethanol. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Institute of Standards and Technology. Ethanone, 1-cyclopropyl-. NIST Chemistry WebBook. [Link]

Sources

- 1. 2-Bromo-1-cyclopropylethan-1-one | C5H7BrO | CID 10920841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1-Cyclopropylethanol | C5H9BrO | CID 55266320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. ETHANONE, 2-BROMO-1-CYCLOPROPYL- | 69267-75-0 [chemicalbook.com]

- 5. This compound | 69267-75-0 | Benchchem [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. compoundchem.com [compoundchem.com]

Unlocking Synthetic Versatility: A Guide to the Reactivity of α-Bromo Ketones with Nucleophiles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

α-Bromo ketones are a cornerstone class of organic intermediates, prized for their high reactivity and synthetic versatility. Their importance is particularly pronounced in the field of drug development, where they serve as pivotal building blocks for constructing complex molecular architectures, especially nitrogen, sulfur, and oxygen-containing heterocycles that form the core of many pharmaceutical agents.[1][2] The unique reactivity of these compounds stems from the interplay of three key structural features: an electrophilic carbonyl carbon, acidic protons on the α-carbon, and a carbon-bromine bond featuring a good leaving group. This confluence of functionality allows α-bromo ketones to engage with nucleophiles through several distinct and controllable reaction pathways, making them a powerful tool in the synthetic chemist's arsenal. This guide provides an in-depth exploration of these pathways, offering mechanistic insights, practical considerations, and experimental protocols to empower researchers in leveraging the full potential of these valuable synthons.

Part 1: The S_N2 Pathway: A Story of Enhanced Electrophilicity

The most direct reaction of an α-bromo ketone is the bimolecular nucleophilic substitution (S_N2) at the α-carbon. This pathway is notable because α-bromo ketones react significantly faster in S_N2 reactions than their corresponding alkyl bromide counterparts.[1][3] This enhanced reactivity is not merely an inductive effect; it is a consequence of orbital mechanics.

Causality of Enhanced S_N2 Reactivity

The exceptional reactivity arises from a favorable interaction between the π* antibonding orbital of the carbonyl group and the σ* antibonding orbital of the adjacent C-Br bond. When these orbitals are properly aligned (in a perpendicular orientation), they combine to form a new, lower-energy Lowest Unoccupied Molecular Orbital (LUMO).[4] This lowered LUMO is more accessible to the Highest Occupied Molecular Orbital (HOMO) of an incoming nucleophile, thereby decreasing the activation energy of the reaction and dramatically increasing the rate.[4] Furthermore, the electron-withdrawing nature of the carbonyl group helps to stabilize the negative charge buildup in the trigonal bipyramidal transition state, further facilitating the reaction.[5]

The S_N2 mechanism proceeds via a concerted "backside attack," where the nucleophile approaches the α-carbon from the side opposite the bromine atom.[6] This leads to a predictable and synthetically useful stereochemical outcome: inversion of configuration at the α-carbon if it is a chiral center.[6]

Diagram: S_N2 Reaction Mechanism

Caption: S_N2 attack on an α-bromo ketone proceeds via a backside attack.

Experimental Protocol: Synthesis of 2-Amino-1-phenylethanone

This protocol describes the reaction of α-bromoacetophenone with an amine, a common application in the synthesis of pharmaceutical precursors.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add α-bromoacetophenone (1.0 eq) and a suitable polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) (approx. 0.2 M concentration).

-

Reagent Addition: Add benzylamine (2.2 eq) to the solution. The use of a slight excess of the amine nucleophile also serves to neutralize the HBr byproduct formed.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting ketone.

-

Workup: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired α-amino ketone.

Part 2: The Favorskii Rearrangement

When an α-bromo ketone possessing at least one α'-hydrogen is treated with a strong base (e.g., an alkoxide), a skeletal rearrangement can occur, yielding a carboxylic acid derivative. This powerful transformation is known as the Favorskii rearrangement.[1]

Mechanism and Causality

The choice of a strong, often sterically hindered, base is critical. Instead of acting as a nucleophile to attack the α-carbon (S_N2), the base abstracts an acidic proton from the α'-position (the carbon on the other side of the carbonyl). This generates an enolate, which then undergoes an intramolecular S_N2 reaction, displacing the bromide to form a strained cyclopropanone intermediate.

The fate of the cyclopropanone is sealed by its instability. The nucleophilic base (e.g., methoxide) attacks the carbonyl carbon. This addition leads to the collapse of the three-membered ring. The ring-opening occurs in a way that forms the more stable carbanion, which is then protonated by the solvent (e.g., methanol) to give the final ester product.

Diagram: Favorskii Rearrangement Mechanism

Caption: Mechanism of the Favorskii rearrangement via a cyclopropanone.

Part 3: Enolate Formation and Ambident Reactivity

The protons on the α-carbon of a ketone are acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate.[7][8] The α-bromo substituent further increases this acidity.

Mechanism and Ambident Nature

Treatment of an α-bromo ketone with a base can lead to deprotonation to form an enolate.[8][9] The enolate ion is an ambident nucleophile, meaning it has two potentially reactive sites: the α-carbon and the oxygen atom.

-

C-Alkylation: Reaction at the carbon center.

-

O-Alkylation: Reaction at the oxygen center.

The course of the reaction (C- vs. O-alkylation) is influenced by several factors, including the counter-ion, solvent, and the nature of the electrophile. Hard electrophiles (like silyl chlorides) tend to react at the hard oxygen atom (O-alkylation), while softer electrophiles favor reaction at the soft carbon atom (C-alkylation). While the α-bromo ketone itself is the substrate, it can also serve as an electrophile for another enolate, leading to dimerization or polymerization products if conditions are not carefully controlled.

Diagram: Enolate Formation and Resonance

Caption: Resonance structures of an enolate, showing its ambident nature.

Part 4: Reactions at the Carbonyl Carbon

While the α-carbon is highly activated towards S_N2 attack, direct nucleophilic addition to the carbonyl carbon is also possible and can become the dominant pathway under specific circumstances.

The Perkow Reaction

A classic example of carbonyl attack is the Perkow reaction, which occurs between an α-bromo ketone and a trialkyl phosphite.[10] Instead of displacing the bromide via an S_N2 pathway (the Michaelis-Arbuzov reaction), the soft phosphite nucleophile attacks the carbonyl carbon.[10] This is followed by a rearrangement and elimination of an alkyl halide to yield a stable enol phosphate.[10]

Causality: Competition Between Reaction Sites

The competition between attack at the α-carbon (S_N2) and the carbonyl carbon can be rationalized using Hard and Soft Acid-Base (HSAB) theory.

-

Carbonyl Carbon: Considered a "hard" electrophilic center. It is attacked by "hard" nucleophiles (e.g., Grignard reagents, hard enolates).

-

α-Carbon: Considered a "soft" electrophilic center. It is preferentially attacked by "soft" nucleophiles (e.g., thiolates, iodide, phosphites).

This principle provides a predictive framework for selecting reagents to favor one pathway over another.

Diagram: Perkow Reaction Mechanism

Caption: The Perkow reaction pathway involves initial attack at the carbonyl.

Part 5: Summary of Factors Influencing Selectivity

The choice of reaction pathway is not arbitrary but is governed by a set of predictable factors. Mastering these allows for precise control over the synthetic outcome.

| Factor | S_N2 Pathway | Favorskii Rearrangement | Enolate Reactions | Carbonyl Attack (Perkow) |

| Nucleophile/Base | Good, soft nucleophile (e.g., R₂NH, RS⁻, CN⁻) | Strong, non-nucleophilic base (e.g., t-BuOK, NaH) | Strong base required for formation (e.g., LDA, NaH) | Soft nucleophile (e.g., P(OR)₃) |

| Substrate | Less sterically hindered α-carbon is preferred. | Must have at least one α'-hydrogen. | Must have an α-hydrogen to deprotonate. | Electron-deficient carbonyl enhances reactivity. |

| Solvent | Polar aprotic (e.g., DMF, Acetone) favors S_N2.[11] | Solvent must accommodate strong base. | Polar aprotic solvents are common. | Varies, often non-polar solvents. |

| Product | α-Substituted ketone (inversion of stereochem). | Rearranged carboxylic acid derivative. | Alkylated/silylated products (C- or O-). | Enol phosphate. |

Part 6: Applications in Drug Development

The synthetic utility of α-bromo ketones is showcased in their role as precursors to a vast array of heterocyclic compounds, which are privileged structures in medicinal chemistry.

-

Thiazole Synthesis (Hantzsch Synthesis): The reaction of an α-bromo ketone with a thioamide is a cornerstone method for constructing the thiazole ring, a core component of drugs like the antibiotic Cefepime.

-

Imidazole Synthesis: Condensation with amidines provides a route to substituted imidazoles, found in antifungal medications such as Clotrimazole.[1]

-

Pyrrole Synthesis: Reaction with β-enaminones or related compounds can be used to construct substituted pyrrole rings.

The ability to reliably introduce nitrogen and sulfur nucleophiles via the S_N2 pathway makes α-bromo ketones indispensable for building these and other pharmacologically relevant scaffolds.[1][2]

Conclusion

α-Bromo ketones are far more than simple alkylating agents. They are chameleons of synthetic chemistry, capable of undergoing a diverse range of transformations dictated by carefully chosen reaction partners and conditions. A thorough understanding of the underlying mechanistic principles—from orbital interactions enhancing S_N2 reactivity to the intricacies of the Favorskii rearrangement and HSAB theory—is paramount for any researcher aiming to exploit these substrates effectively. By mastering the control of these pathways, scientists in academic and industrial settings, particularly in drug development, can continue to build complex molecules that address pressing therapeutic needs.

References

-

α-Bromoketone synthesis by bromination . Organic Chemistry Portal. [Link]

-

Alpha Halogenation of Aldehydes and Ketones . Chemistry LibreTexts. [Link]

-

Aldehydes, Ketones and Carboxylic Acids . National Council of Educational Research and Training (NCERT). [Link]

-

Halogenation Of Ketones via Enols . Master Organic Chemistry. [Link]

-

mechanism of alpha-halogenation of ketones . YouTube. [Link]

-

Alpha Halogenation of Ketones . YouTube. [Link]

-

Nucleophilic Addition Reactions of Aldehydes and Ketones . Chemistry LibreTexts. [Link]

-

The Reactions of α-Bromo Ketones with Primary Amines . The Journal of Organic Chemistry - ACS Publications. [Link]

-

α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction . JoVE. [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis . Molecules - MDPI. [Link]

-

Synthetic Access to Aromatic α-Haloketones . Molecules - MDPI. [Link]

- Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.

-

Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone . YouTube. [Link]

-

The Hell–Volhard–Zelinsky Reaction . Master Organic Chemistry. [Link]

-

Why are alpha carbonyl halides most reactive towards SN2 reactions? Chemistry Stack Exchange. [Link]

-

Nucleophilic substitution reactions of α-haloketones: A computational study . University of Pretoria Repository. [Link]

-

Umpolung reactions at the α-carbon position of carbonyl compounds . ARKIVOC. [Link]

-

Alpha Bromination of Carboxylic Acids . Chemistry LibreTexts. [Link]

-

The SN2 Reaction Mechanism . Master Organic Chemistry. [Link]

-

Perkow reaction . Wikipedia. [Link]

-

Carbonyl Alpha-Substitution Reactions (Summary) . Chemistry LibreTexts. [Link]

-

Umpolung reactions at the alpha-carbon position of carbonyl compounds . ResearchGate. [Link]

-

The SN1 Reaction Mechanism . Master Organic Chemistry. [Link]

-

Alpha Halogenation of Enols and Enolates . Chemistry Steps. [Link]

-

Factors affecting rate of nucleophilic substitution reactions . Organic Chemistry 1: An open textbook. [Link]

-

Introduction to Nucleophilic Addition of Ketones and Aldehydes . Chad's Prep. [Link]

-

Enolates - Formation, Stability, and Simple Reactions . Master Organic Chemistry. [Link]

-

Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent . ResearchGate. [Link]

-

I know nucleophiles attack α-halo ketones at the alpha position. I suppose this is reasonable? Reddit. [Link]

-

Umpolung Strategy for α‐Functionalization of Aldehydes for the Addition of Nucleophiles . NSUWorks. [Link]

Sources

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. ncert.nic.in [ncert.nic.in]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. leah4sci.com [leah4sci.com]

- 10. Perkow reaction - Wikipedia [en.wikipedia.org]

- 11. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

Chemical structure and IUPAC name of 2-Bromo-1-cyclopropylethanone

An In-depth Technical Guide to 2-Bromo-1-cyclopropylethanone: Synthesis, Characterization, and Application in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of building blocks is a critical determinant of success. Among these, α-bromo ketones stand out as exceptionally versatile intermediates due to their inherent reactivity.[1] The unique structural feature of a bromine atom adjacent to a carbonyl group renders the α-carbon highly electrophilic, making it a prime target for a vast array of nucleophilic substitution reactions.[1][2] When this reactive moiety is combined with a cyclopropyl ring, as in the case of this compound, the resulting molecule becomes a powerful tool for drug development professionals.

The cyclopropyl group is not merely a passive scaffold; its unique electronic properties and conformational rigidity are frequently exploited to enhance the pharmacological profiles of drug candidates.[3] Incorporating this strained ring can lead to significant improvements in metabolic stability, binding potency, and target selectivity.[4][5] this compound, therefore, represents a convergence of high reactivity and desirable structural features, establishing it as a key intermediate in the synthesis of complex, biologically active molecules.[6]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of this compound, covering its fundamental physicochemical and spectroscopic properties, a detailed and validated synthesis protocol, its characteristic chemical reactivity, and critical safety guidelines. The objective is to equip the scientific community with the expert knowledge required to confidently and effectively utilize this potent synthetic building block.

Chemical Structure and IUPAC Name:

-

IUPAC Name: this compound[7]

-

Synonyms: (Bromoacetyl)cyclopropane, Bromomethyl cyclopropyl ketone[7][8]

-

CAS Number: 69267-75-0[7]

-

Molecular Formula: C₅H₇BrO[9]

-

Molecular Weight: 163.01 g/mol [9]

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its correct identification, purity assessment, and successful application in synthesis. This section details the essential data that constitutes the analytical "fingerprint" of this compound.

Physicochemical Properties

The macroscopic properties of this compound are summarized below, providing essential data for experimental planning and safety assessments.

| Property | Value | Source |

| CAS Number | 69267-75-0 | [7] |

| Molecular Formula | C₅H₇BrO | [10] |

| Molecular Weight | 163.01 g/mol | [7] |

| Appearance | Colorless to brown clear liquid/solid | [11] |

| Density | 1.7 ± 0.1 g/cm³ | [10] |

| Boiling Point | 191.6 ± 13.0 °C at 760 mmHg | [10] |

| Flash Point | 92.8 ± 7.2 °C | [10] |

| Index of Refraction | 1.543 | [10] |

Spectroscopic Signature

Spectroscopic analysis provides unambiguous structural confirmation. The data presented here serves as a benchmark for validating the successful synthesis and purification of the title compound.

-

¹H NMR Spectroscopy: Proton NMR is a primary tool for structural elucidation. The spectrum of this compound in CDCl₃ exhibits characteristic signals that correspond directly to its structure. The integration and multiplicity of these signals are key identifiers.

-

δ 4.02 (s, 2H): This singlet corresponds to the two protons on the carbon adjacent to both the carbonyl group and the bromine atom (-COCH₂Br). Its downfield shift is due to the deshielding effects of these two electron-withdrawing groups.

-

δ 2.08-2.20 (m, 1H): This multiplet represents the single proton on the cyclopropyl ring that is also adjacent to the carbonyl group (-CH-CO).

-

δ 0.91-1.16 (m, 4H): These overlapping multiplets in the upfield region are characteristic of the four protons on the two CH₂ groups of the cyclopropyl ring.[6]

-

-

¹³C NMR Spectroscopy: Carbon NMR provides information about the carbon skeleton. The key expected signals include a downfield resonance for the carbonyl carbon, a signal for the α-carbon bearing the bromine, and distinct signals for the carbons of the cyclopropyl ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying key functional groups. The most prominent feature in the IR spectrum of this compound is a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch, typically appearing around 1700-1720 cm⁻¹.[12]

-

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic doublet (M and M+2) of nearly equal intensity, providing definitive evidence for the presence of a single bromine atom in the molecule.[12]

Section 2: Synthesis and Purification

The most direct and reliable method for preparing this compound is through the selective alpha-bromination of its precursor, cyclopropyl methyl ketone.[6][12] This approach is favored for its efficiency and high yield.

Principle of Synthesis: Acid-Catalyzed α-Bromination

The underlying mechanism for this transformation is a classic acid-catalyzed α-substitution reaction.[13] The process is initiated by the protonation of the carbonyl oxygen, which significantly increases the acidity of the α-protons. A subsequent deprotonation step leads to the formation of an enol intermediate. This enol, acting as a nucleophile, then attacks molecular bromine (Br₂). The final step is deprotonation of the carbonyl oxygen to regenerate the catalyst and yield the α-bromo ketone product.[1][13] This mechanism is regioselective, favoring bromination at the methyl group.

Detailed Experimental Protocol

This protocol is a self-validating system; the identity and purity of the final product are confirmed using the spectroscopic methods outlined in Section 1.

Materials:

-

Cyclopropyl methyl ketone (1.0 eq)

-

Methanol (MeOH)

-

Bromine (Br₂) (1.0 eq)

-

Diethyl ether (Et₂O)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water (H₂O)

Procedure:

-

In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve cyclopropyl methyl ketone (220 mmol) in methanol (100 mL).

-

Cool the solution to -5 °C using an appropriate cooling bath (e.g., ice-salt).

-

Slowly add bromine (220 mmol) dropwise to the stirred solution over the course of 1-2 hours, ensuring the reaction temperature is maintained at or below -5 °C. Causality Insight: Maintaining a low temperature is crucial to control the reaction rate and minimize the formation of over-brominated byproducts.

-

After the addition is complete, allow the reaction to stir at -5 °C for an additional 2 hours.

-

Add 50 mL of water to quench the reaction, then allow the mixture to slowly warm to room temperature and stir overnight.

-

Dilute the mixture with 150 mL of water and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL). Expertise Insight: Diethyl ether is chosen for its high volatility, making it easy to remove later, and its ability to effectively dissolve the organic product while having low miscibility with water.

-

Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting light-yellow oil is this compound (typical yield >95%).[6]

-

Validation Step: Confirm the structure and assess the purity of the product via ¹H NMR, IR, and MS analysis, comparing the obtained spectra with the reference data in Section 1. For higher purity, vacuum distillation can be employed.[12]

Synthesis and Purification Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the high reactivity of the C-Br bond, which is activated by the adjacent carbonyl group. This activation makes the α-carbon a potent electrophile, predisposing it to a range of useful chemical transformations.

Core Reactivity: Nucleophilic Substitution

The primary reaction pathway for this compound is nucleophilic substitution, where the bromine atom acts as an excellent leaving group.[12] This allows for the straightforward introduction of a wide variety of nucleophiles (containing oxygen, nitrogen, sulfur, etc.) at the α-position, making it an invaluable precursor for α-substituted cyclopropyl ketones.[12][14]

Mechanism Deep Dive: The Sₙ2 Pathway

Nucleophilic substitution at the α-carbon of this compound proceeds predominantly through a bimolecular (Sₙ2) mechanism.[12]

Key Features of the Sₙ2 Mechanism:

-

Single Step: The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.

-

Backside Attack: For the reaction to proceed, the nucleophile must attack the carbon atom from the side opposite to the C-Br bond (180°). This "backside attack" minimizes steric hindrance and allows for optimal orbital overlap between the nucleophile's HOMO and the C-Br σ* antibonding LUMO.

-

Inversion of Stereochemistry: A hallmark of the Sₙ2 reaction is the inversion of configuration at the reaction center. While this compound is achiral, this principle is critical when designing syntheses with chiral α-haloketones.

Caption: The concerted Sₙ2 mechanism at the α-carbon.

Applications in Heterocyclic Synthesis

The reactivity of this compound makes it a premier starting material for constructing heterocyclic ring systems, which are ubiquitous in pharmaceuticals.

-

Thiazole Synthesis: A classic example is the Hantzsch thiazole synthesis. Reaction with a thioamide, such as thiourea, in a suitable solvent like methanol under reflux conditions, readily affords 2-amino-4-cyclopropylthiazole.[15] This scaffold is a common feature in many biologically active compounds.

-

Indolizine Synthesis: It serves as a key reagent for synthesizing indolizine derivatives, which have been investigated for their activity against cancer cell lines like Hep-G2.[6]

-

Purine Analogues: The compound is an essential intermediate in the preparation of pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives. These molecules have been developed as potent and highly selective antagonists for the human A₃ adenosine receptor, a target for inflammatory diseases and cancer.[6]

Section 4: Role in Drug Discovery and Development

The inclusion of a cyclopropyl ring in a drug molecule is a well-established strategy in medicinal chemistry to overcome common developmental hurdles.[5] The ring's unique properties profoundly influence a molecule's overall profile.

Strategic Advantages of the Cyclopropyl Moiety:

-

Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in typical alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[5]

-

Enhanced Potency: The rigid nature of the ring can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and thereby increasing potency.[5]

-

Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune properties like lipophilicity (LogP) and aqueous solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME).[4]

-

Novel Chemical Space: It provides a three-dimensional character that can lead to unique interactions within a receptor's binding pocket, potentially improving selectivity and reducing off-target effects.[3]

This compound acts as a direct gateway for introducing this valuable pharmacophore. Its utility has been demonstrated in the synthesis of targeted therapies, such as the A₃ adenosine receptor antagonists mentioned previously, highlighting its direct relevance to the development of next-generation therapeutics.[6] Furthermore, related α-bromo cyclopropyl ketones are pivotal intermediates in the industrial synthesis of major drugs like the antiplatelet agent Prasugrel.[16]

Section 5: Safety, Handling, and Storage

As a highly reactive α-bromo ketone, this compound must be handled with appropriate caution. Adherence to established safety protocols is mandatory to ensure researcher safety and experimental integrity.

GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Danger | H301: Toxic if swallowed.[9][17]H319: Causes serious eye irritation.[9][17] |

Source: GHS Classification in accordance with 29 CFR 1910 (OSHA HCS).[17]

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations should be conducted in a properly functioning chemical fume hood to avoid inhalation of vapors.[10]

-

Personal Protective Equipment:

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[17]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area. Refrigeration is recommended for long-term stability.[17] Keep away from oxidizing agents.[10]

-

Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.[17]

Conclusion

This compound is more than a simple chemical intermediate; it is a highly enabling synthetic tool for the modern chemist. Its well-defined structure, predictable reactivity via the Sₙ2 pathway, and straightforward, high-yielding synthesis make it an accessible and reliable building block. For professionals in drug discovery, it provides a direct and efficient route to incorporate the pharmacologically advantageous cyclopropyl ketone motif, a proven strategy for enhancing the therapeutic potential of novel molecular entities. By combining a deep understanding of its chemical properties with stringent adherence to safety protocols, researchers can fully leverage the power of this compound to accelerate the development of complex and impactful molecules.

References

-

Fiveable. (n.d.). α-bromoketone Definition. Retrieved from [Link]

-

Cyclopropyl Ketone. (2025, January 19). Cyclopropyl Ketone. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:69267-75-0. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-cyclopropylethan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-Cyclopropylethanol. Retrieved from [Link]

-

Tlili, A., & Bérubé, F. (2020). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 63(10), 5045–5085. Retrieved from [Link]

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5005–5079. Retrieved from [Link]

-

OpenStax. (2023, September 20). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

-

Cyclopropyl Methyl Ketone. (2025, March 26). Cyclopropyl Methyl Ketone: A Key Compound in Organic Synthesis. Retrieved from [Link]

-

Procter, D. J., et al. (2018). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI₂ Catalyst Stabilization. ACS Catalysis, 8(9), 8038–8044. Retrieved from [Link]

-

Stevens, C. L., Blumbergs, P., & Munk, M. (1961). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 26(8), 2974–2976. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-hydroxymethyl-2-cyclopentenone. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-cyclopropyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources